N-cycloheptyl-N'-(3,4-dichlorophenyl)ethanediamide
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Overview
Description
N-cycloheptyl-N’-(3,4-dichlorophenyl)ethanediamide is a chemical compound with the molecular formula C15H18Cl2N2O2 It is characterized by the presence of a cycloheptyl group and a dichlorophenyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N’-(3,4-dichlorophenyl)ethanediamide typically involves the reaction of cycloheptylamine with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then reacted with ethylenediamine to form the final product.
Industrial Production Methods
Industrial production of N-cycloheptyl-N’-(3,4-dichlorophenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-N’-(3,4-dichlorophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanediamides.
Scientific Research Applications
N-cycloheptyl-N’-(3,4-dichlorophenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-N’-(3,4-dichlorophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-N’-(3,4-dichlorophenyl)ethanediamide
- N-cycloheptyl-N’-(3,4-dichlorophenyl)propanediamide
- N-cycloheptyl-N’-(3,4-dichlorophenyl)butanediamide
Uniqueness
N-cycloheptyl-N’-(3,4-dichlorophenyl)ethanediamide is unique due to its specific combination of a cycloheptyl group and a dichlorophenyl group attached to an ethanediamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-cycloheptyl-N'-(3,4-dichlorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c16-12-8-7-11(9-13(12)17)19-15(21)14(20)18-10-5-3-1-2-4-6-10/h7-10H,1-6H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVSXPLQFLGPLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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